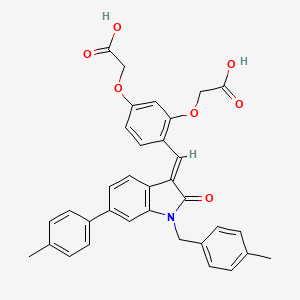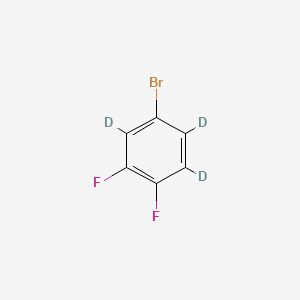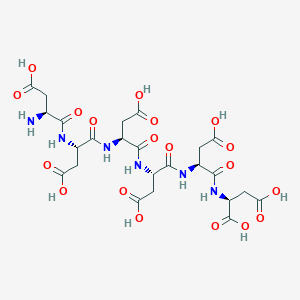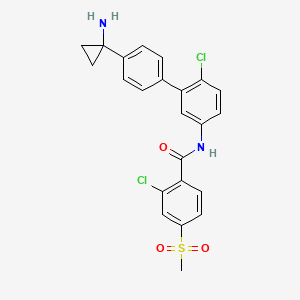
Usp28-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Usp28-IN-2 is a small-molecule inhibitor specifically designed to target ubiquitin-specific protease 28 (USP28). USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of protein stability by removing ubiquitin from specific substrate proteins. This process is essential for various cellular functions, including cell cycle progression, signal transduction, and transcriptional regulation. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment, where USP28 is often overexpressed and contributes to tumor progression .
Vorbereitungsmethoden
The synthesis of Usp28-IN-2 involves several key steps, including the formation of the core structure and the introduction of specific functional groups that confer its inhibitory activity. The synthetic route typically begins with the preparation of a suitable starting material, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of this compound .
Analyse Chemischer Reaktionen
Usp28-IN-2 undergoes various chemical reactions that are essential for its activity and stability. These reactions include:
Oxidation: this compound can undergo oxidation reactions, which may affect its stability and efficacy. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be employed to modify specific functional groups within this compound, enhancing its inhibitory activity. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions are crucial for the introduction of specific functional groups that enhance the binding affinity of this compound to USP28. Reagents such as alkyl halides and amines are often used in these reactions.
The major products formed from these reactions are typically intermediates that are further processed to yield the final active compound .
Wissenschaftliche Forschungsanwendungen
Usp28-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of USP28 in various biochemical pathways. It helps in elucidating the mechanisms of deubiquitination and its impact on protein stability.
Biology: In biological research, this compound is employed to investigate the cellular functions of USP28, including its role in cell cycle regulation, apoptosis, and DNA damage response.
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
Usp28-IN-2 exerts its effects by specifically binding to the active site of USP28, thereby inhibiting its deubiquitinating activity. This inhibition prevents the removal of ubiquitin from substrate proteins, leading to their degradation via the proteasome pathway. The molecular targets of this compound include several oncoproteins, such as c-MYC, c-JUN, and ΔNp63, which are stabilized by USP28. By promoting the degradation of these oncoproteins, this compound can effectively inhibit tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
Usp28-IN-2 is unique in its specificity and potency as a USP28 inhibitor. Similar compounds include:
USP25 inhibitors: These compounds also target deubiquitinating enzymes but have a broader specificity, affecting both USP25 and USP28. This compound, on the other hand, is more selective for USP28.
USP7 inhibitors: USP7 is another deubiquitinating enzyme with roles in cancer progression. Inhibitors of USP7 share some similarities with this compound but differ in their target specificity and molecular interactions.
USP10 inhibitors: These inhibitors target USP10, which has distinct biological functions compared to USP28.
Eigenschaften
Molekularformel |
C23H20Cl2N2O3S |
|---|---|
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
N-[3-[4-(1-aminocyclopropyl)phenyl]-4-chlorophenyl]-2-chloro-4-methylsulfonylbenzamide |
InChI |
InChI=1S/C23H20Cl2N2O3S/c1-31(29,30)17-7-8-18(21(25)13-17)22(28)27-16-6-9-20(24)19(12-16)14-2-4-15(5-3-14)23(26)10-11-23/h2-9,12-13H,10-11,26H2,1H3,(H,27,28) |
InChI-Schlüssel |
MUPIRUJKOJAAJO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=C(C=C3)C4(CC4)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


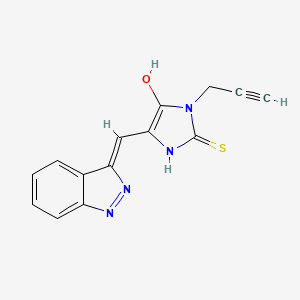
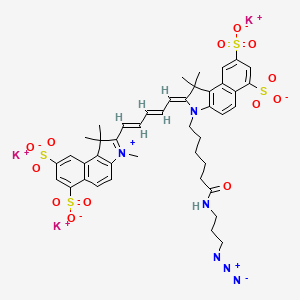

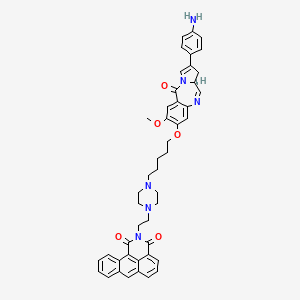
![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)
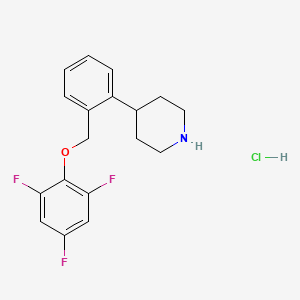

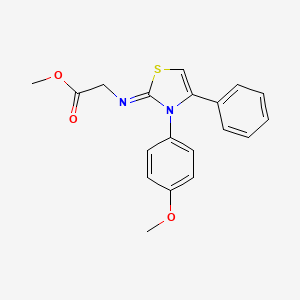
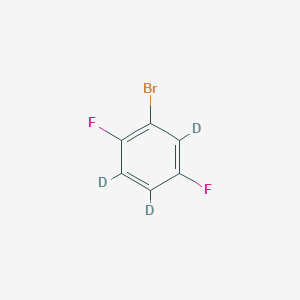
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
